N-[2-(1H-indol-3-yl)ethyl]docosanamide is a compound belonging to the class of amides, characterized by its indole moiety and long hydrocarbon chain. This compound has garnered attention due to its potential biological activities, which may include interactions with various receptors and enzymes. The systematic name reflects its structure, indicating the presence of an indole group linked to a docosanamide backbone.
This compound can be classified under small organic molecules and specifically as an amide due to the presence of the carbonyl group (C=O) bonded to a nitrogen atom. The indole structure is significant in many biological systems, often serving as a pharmacophore in drug development. The docosanamide portion indicates a long-chain fatty acid derivative, which can influence the compound's solubility and membrane interactions.
The synthesis of N-[2-(1H-indol-3-yl)ethyl]docosanamide typically involves multi-step organic reactions. One common method includes:
The reactions are often monitored using techniques such as thin-layer chromatography (TLC) and confirmed through spectroscopic methods including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). For instance, NMR can provide detailed information about the hydrogen and carbon environments within the molecule, while MS can confirm molecular weight and structural integrity.
The molecular structure of N-[2-(1H-indol-3-yl)ethyl]docosanamide features:
The molecular formula can be represented as , with a molecular weight of approximately 367.6 g/mol. Structural analysis through NMR reveals distinct chemical shifts corresponding to different hydrogen environments in the indole and docosanamide portions.
N-[2-(1H-indol-3-yl)ethyl]docosanamide may undergo several chemical reactions typical for amides, including:
Kinetics of these reactions can be influenced by factors such as temperature, solvent polarity, and pH levels. Reaction mechanisms often involve nucleophilic attack on the carbonyl carbon followed by proton transfer steps.
The mechanism of action for N-[2-(1H-indol-3-yl)ethyl]docosanamide is not fully elucidated but may involve:
Data from pharmacological studies would be necessary to confirm specific interactions and effects on biological systems.
N-[2-(1H-indol-3-yl)ethyl]docosanamide has potential applications in various scientific fields:
The indole nucleus serves as a privileged scaffold in medicinal chemistry due to its inherent hydrogen-bonding capacity, π-electron density, and structural similarity to endogenous neurotransmitters. Strategic modifications at the indole C3 ethylamine side chain, particularly through amide bond formation with carboxylic acids, enable fine-tuning of lipophilicity, conformational flexibility, and target engagement. SAR studies on structurally related indole-2-carboxamides (e.g., CB1 allosteric modulators like Org27569) reveal critical determinants of bioactivity:
Table 1: SAR Trends in Indole-2-Carboxamide Derivatives for CB1 Allosteric Modulation
Modification Site | Optimal Group | Potency (IC₅₀) | Effect of Deviation |
---|---|---|---|
Indole N-Substituent (C3) | Ethyl (-CH₂CH₃) | 483 nM | >50% loss with >C5 alkyl |
Phenyl para-Substituent | Diethylamino | 79 nM* | Inactive with acylated amines |
Indole C5 Substituent | Chloro | 2.5x ↑ vs. parent | Reduced activity with H or bulky groups |
Amide Linker | -CH₂CH₂- | Essential | Complete loss with shorter/longer chains |
Compound 45 from [5]; Parent compound = Org27569 (IC₅₀ = 853 nM)
These principles guide the design of N-[2-(1H-indol-3-yl)ethyl]docosanamide, where the docosanoyl chain represents an extreme in lipophilicity optimization. While direct CB1 data is unavailable for this specific compound, the SAR framework suggests its ultra-long alkyl chain may hinder receptor binding but could enhance membrane integration or alternative targets like lipid-metabolizing enzymes.
Synthesizing N-[2-(1H-indol-3-yl)ethyl]docosanamide presents challenges in regioselectivity and purification due to the steric bulk of the C22 chain. Two principal acylation strategies dominate:
Table 2: Synthetic Methods for N-[2-(1H-indol-3-yl)ethyl]docosanamide
Method | Reagents/Conditions | Yield | Purity Challenges |
---|---|---|---|
Carbodiimide (DCC) | DCC, DMAP, DCM, rt, 12h | 75-89% | Dicyclohexylurea removal |
Acyl Chloride | Docosanoyl Cl, TEA, DCM, 0°C→rt | 68-82% | Hydrolysis byproducts; solvent choice |
Microwave-Assisted | DIPEA, NMP, 100°C, 15 min | 91%* | Scalability; specialized equipment |
Reported for analogous long-chain syntheses [10]
Regioselectivity challenges arise from the nucleophilicity of the indole C3 position. While the primary amine of tryptamine exhibits higher nucleophilicity, competing N1-alkylation or C3-acylation can occur with:
N-[2-(1H-indol-3-yl)ethyl]docosanamide belongs to a structural class demonstrating varied bioactivity profiles dependent on acyl chain length and indole substitutions:
Antiviral Activity: Shorter-chain indole-ethylamides (e.g., melatonin, C2-acetyl) show negligible antiviral effects. Conversely, thioacetamide derivatives like 2-((1H-indol-3-yl)thio)-N-phenyl-acetamides inhibit SARS-CoV-2 RdRp (EC₅₀ = 0.94–1.41 µM) by mimicking purine nucleotides. The docosanamide’s extreme hydrophobicity may facilitate membrane disruption or virion envelope targeting, though specific data remains limited [7] [8].
Anticancer/Anti-inflammatory Potential: Hybrids like N-[2-(1H-indol-3-yl)ethyl]-2-(4-isobutylphenyl)propanamide (ibuprofen-tryptamine conjugate) exhibit dual cyclooxygenase inhibition and apoptosis induction. SAR reveals:
Table 3: Biological Activities of Indole-Ethylamide Analogues
Compound | Acyl Chain Length | Bioactivity | Potency (EC₅₀/IC₅₀) | Mechanistic Insight |
---|---|---|---|---|
Melatonin (N-acetyl-5-methoxytryptamine) | C2 (acetyl) | Circadian regulation | >100 µM (cancer cells) | Antioxidant/ROS scavenger |
Ibuprofen-tryptamide [6] | C3 (isobutylpropanoyl) | Anti-inflammatory/cytotoxic | 8.7 µM (MCF-7) | COX-2 inhibition; caspase activation |
2-((1H-Indol-3-yl)thio)-N-phenylacetamide [7] | N/A (thioether) | SARS-CoV-2 RdRp inhibition | 0.94 µM (HCoV-OC83) | Nucleotide mimic; ExoN resistance |
N-[2-(1H-indol-3-yl)ethyl]docosanamide | C22 | Predicted membrane modulation | Under investigation | Lipid raft disruption? |
The docosanamide’s C22 chain positions it as a outlier in conventional SAR, favoring interactions with lipid bilayers over classical receptors. This suggests mechanisms distinct from shorter indole-amides:
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.: 67054-00-6